![molecular formula C21H28N2O3S2 B5153921 N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). The inhibition of TYK2 has shown promising results in the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease (IBD).
Mecanismo De Acción
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I IFNs. By inhibiting TYK2, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide blocks the downstream signaling of these cytokines, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-17, IL-22, and tumor necrosis factor-alpha (TNF-α), in preclinical studies. The compound also reduces the infiltration of inflammatory cells into affected tissues. In addition, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has been shown to improve the barrier function of the gut epithelium, which is compromised in IBD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. In addition, the off-target effects of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide have not been fully characterized, which may limit its use in certain experimental settings.
Direcciones Futuras
1. Combination therapy: N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide may be combined with other inhibitors of the JAK-STAT pathway, such as tofacitinib, to enhance its efficacy and reduce the risk of resistance.
2. Target validation: Further studies are needed to elucidate the role of TYK2 in various autoimmune diseases and to identify the patient populations that are most likely to benefit from TYK2 inhibition.
3. Biomarker development: Biomarkers that can predict the response to TYK2 inhibition may help to identify patients who are most likely to benefit from this therapy.
4. Safety and tolerability: Further studies are needed to evaluate the long-term safety and tolerability of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide in humans, particularly with regard to its effects on the immune system.
5. Alternative delivery methods: The development of alternative delivery methods, such as topical formulations, may improve the efficacy and reduce the systemic side effects of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide in the treatment of skin diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 5-methyl-2-thiophenesulfonyl chloride with piperidine to form 1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl chloride. This intermediate is then reacted with N-benzyl-N-methylpropanamide in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, psoriatic arthritis, and IBD. In a phase 2 clinical trial, N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide demonstrated significant efficacy in the treatment of moderate-to-severe psoriasis, with a rapid onset of action and durable response. The compound is currently being evaluated in phase 2 clinical trials for the treatment of Crohn's disease and ulcerative colitis.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-17-8-11-21(27-17)28(25,26)23-14-12-18(13-15-23)9-10-20(24)22(2)16-19-6-4-3-5-7-19/h3-8,11,18H,9-10,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVPQZLTJKWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CCC(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.